molecular formula C9H13NO2 B6589996 tert-butyl 1H-pyrrole-2-carboxylate CAS No. 76369-00-1

tert-butyl 1H-pyrrole-2-carboxylate

Cat. No.: B6589996
CAS No.: 76369-00-1
M. Wt: 167.2
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Description

tert-Butyl 1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a tert-butoxycarbonyl (Boc) group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The Boc group serves as a protective moiety, enhancing stability during synthetic modifications.

Properties

CAS No.

76369-00-1

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Direct Carboxylation of Pyrrole Derivatives

The most straightforward approach involves reacting 1H-pyrrole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base. A typical procedure employs N,N-dimethylformamide (DMF) as the solvent and 4-dimethylaminopyridine (DMAP) as the catalyst. Under anhydrous conditions at 0–5°C, the acid reacts with tert-butyl chloroformate to form a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by the tert-butoxide ion. This method yields 70–85% of the target ester, with purity exceeding 98% after recrystallization from hexane/ethyl acetate.

Key Parameters:

  • Temperature control (<10°C) minimizes side reactions such as oligomerization.

  • Stoichiometric excess of tert-butyl chloroformate (1.5 eq.) ensures complete conversion.

  • Post-reaction quenching with ice water followed by extraction with dichloromethane enhances isolation efficiency.

Continuous Flow Synthesis

Integrated Hantzsch Reaction and Saponification

A novel continuous flow method leverages microreactor technology to combine pyrrole ring formation and ester hydrolysis in a single process. Starting from tert-butyl acetoacetate, the Hantzsch reaction with 2-bromoketones and amines generates a pyrrole-3-carboxylate intermediate. The hydrobromic acid (HBr) byproduct catalyzes in situ saponification of the tert-butyl ester, directly yielding the carboxylic acid. Subsequent re-esterification with tert-butyl alcohol under acidic conditions produces the target compound with 90–95% purity and a throughput of 2.5 g/h .

Advantages:

  • Eliminates intermediate isolation, reducing processing time by 60%.

  • Enables precise control over reaction parameters (residence time: 8–12 min; temperature: 80–100°C).

Regioselective Alkylation Strategies

Phase-Transfer Catalyzed N-Alkylation

To avoid competing O-alkylation, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/50% NaOH) ensures selective N-alkylation of pyrrole-2-carboxylate salts. The tert-butyl group is introduced via reaction with tert-butyl bromide at 40–50°C, achieving 70–80% yield .

Optimization Insights:

  • Catalyst loading (5–10 mol%) balances cost and efficiency.

  • Exclusion of moisture prevents hydrolysis of the alkylating agent.

Industrial-Scale Production

Solvent-Free Melt Condensation

Large-scale synthesis employs solvent-free conditions to reduce waste and lower production costs. Pyrrole-2-carboxylic acid and tert-butyl alcohol are heated to 120–130°C in the presence of p-toluenesulfonic acid (PTSA) as the catalyst. The water byproduct is removed via azeotropic distillation, driving the equilibrium toward ester formation. This method achieves 85–90% conversion with a batch size of 50–100 kg .

Process Metrics:

  • Reaction time: 6–8 h.

  • Purity after short-path distillation: >99.5%.

Catalytic Deprotection and Reprotection

Hydrogenolytic Cleavage of Benzyl Intermediates

For substrates requiring orthogonal protection, a benzyl group is first introduced via alkylation. Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol removes the benzyl group, followed by reprotection with tert-butyl chloroformate. This sequential strategy affords the target compound in 75–80% overall yield .

Critical Considerations:

  • Hydrogen pressure (30–50 psi) ensures complete deprotection without over-reduction.

  • Catalyst filtration under nitrogen prevents oxidation of the pyrrole ring.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Key Advantage
Direct Esterification70–8598–99Pilot-scaleSimplicity, high reproducibility
Continuous Flow85–9090–95Lab-scaleIntegrated process, reduced steps
PTC Alkylation70–8095–97IndustrialSelectivity, low solvent use
Melt Condensation85–9099.5IndustrialSolvent-free, high throughput

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol or amine derivative.

    Substitution: The major products are substituted pyrrole derivatives.

Scientific Research Applications

tert-Butyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Key Structural Features:

  • Molecular Formula: C₉H₁₃NO₂ (calculated based on pyrrole core + Boc group).
  • Synthesis : A common route involves rhodium-catalyzed cyclization of propargylic amines with aldehydes, yielding substituted pyrroles in high yields (e.g., 88% for a derivative in ). Alternative methods include lithium diisopropylamide (LDA)-mediated borylation of tert-butyl pyrrole-1-carboxylate.

Spectroscopic Characterization:

  • 1H NMR : Signals for pyrrole protons (δ ~6.5–7.2 ppm), tert-butyl group (δ ~1.2–1.5 ppm), and substituents (e.g., cyclopropyl or methylthio groups in derivatives).
  • 13C NMR : Carbonyl resonance (δ ~149–161 ppm) and pyrrole carbons (δ ~105–140 ppm).

Comparison with Similar Compounds

The structural and functional diversity of pyrrole carboxylates allows for tailored applications. Below is a comparative analysis of tert-butyl 1H-pyrrole-2-carboxylate and its analogs:

Table 1: Comparative Data for Pyrrole Carboxylates

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Reference
This compound None (parent compound) C₉H₁₃NO₂ 167.21 N/A 88*
Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate p-Tolyl at position 5 C₁₃H₁₃NO₂ 215.25 168–170 93
tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate Methyl at position 2 C₁₀H₁₅NO₂ 181.23 N/A N/A
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopentane-fused ring C₁₂H₁₉NO₃ 225.28 N/A N/A

*Yield reported for a derivative with additional substituents.

Key Observations:

Steric and Electronic Modulation: The tert-butyl group in the parent compound provides steric bulk, improving solubility in organic solvents compared to methyl esters (e.g., methyl 1H-pyrrole-2-carboxylate).

Synthetic Flexibility :

  • Suzuki Coupling : Aryl groups are efficiently introduced at position 5 via palladium-catalyzed cross-coupling (yields: 71–93%).
  • Rhodium Catalysis : Enables cyclopropane or alkyl chain incorporation (e.g., 5-cyclopropyl-3-hexyl derivative in ).

Structural Analogues and Similarity Scores

identifies compounds with high structural similarity to this compound:

  • tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate (Similarity: 0.91): Methyl substitution at position 2 alters regioselectivity in further reactions.
  • 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (Similarity: 0.89): The free carboxylic acid form enables conjugation to biomolecules.

Q & A

Q. What solvent effects govern regioselectivity in cross-coupling reactions?

  • Observations :
  • Polar Solvents (dioxane): Enhance oxidative addition rates in Pd-catalyzed couplings.
  • Co-solvents (H₂O/THF): Improve phase transfer in Suzuki-Miyaura reactions .

Q. How do boronic acid derivatives (e.g., tert-butyl 2-borono-1H-pyrrole-1-carboxylate) enable bioconjugation?

  • Mechanism : Boronate esters form stable complexes with diols (e.g., saccharides) via pH-dependent equilibria. Applications include sensor development and targeted drug delivery .

Q. What computational methods validate reaction mechanisms for oxidation pathways?

  • Tools :
  • MD Simulations : Track intermediate lifetimes in tert-butyl hydroperoxide-mediated oxidations.
  • Hammett Plots : Correlate substituent effects with reaction rates (σ⁺ values for pyrrole derivatives) .

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